- Urolithin as a Converging Scaffold Linking Ellagic acid and Coumarin Analogues: Design of Potent Protein Kinase CK2 Inhibitors, ChemMedChem, 2011, 6(12), 2273-2286
Cas no 91485-02-8 (Urolithin M5)
Urolithin M5 Chemical and Physical Properties
Names and Identifiers
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- 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one
- 3,4,8,9,10-pentahydroxy-6H-benzo[c]chromen-6-one
- 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one
- 3,4,8,9,10-pentahydroxy-dibenzopyran-6-one
- 3,4,8,9,10-pentahydroxy-dibenzo[b,d]pyran-6-one
- 3,4,8,9,10-pentahydroxydibenzopyran-6-one
- 3,4,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one
- Urolithin M5
- 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one (ACI)
- 3,4,8,9,10-Pentahydroxy-dibenzo [b,d] pyran-6-one
- 3,4,8,9,10-Pentahydroxyurolithin
- Decarboxyellagic acid
- 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one
- SCHEMBL2357304
- A904632
- 91485-02-8
- HY-N7922
- 3,4,8,9,10-Pentahydroxy-6H-dibenzo[b,d]pyran-6-one; 3,4,8,9,10-Pentahydroxyurolithin; Decarboxyellagic Acid;
- CS-0138808
-
- Inchi: 1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H
- InChI Key: ZELMDXUEWHBWPN-UHFFFAOYSA-N
- SMILES: O=C1C2C(=C(C(=C(C=2)O)O)O)C2C(=C(C(=CC=2)O)O)O1
Computed Properties
- Exact Mass: 276.02700259g/mol
- Monoisotopic Mass: 276.02700259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Density: 1.9±0.1 g/cm3
- Boiling Point: 727.4±60.0 °C at 760 mmHg
- Flash Point: 286.5±26.4 °C
- Vapor Pressure: 0.0±2.5 mmHg at 25°C
Urolithin M5 Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Urolithin M5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | U847035-1mg |
Urolithin M5 |
91485-02-8 | 1mg |
$ 242.00 | 2023-09-05 | ||
| TRC | U847035-5mg |
Urolithin M5 |
91485-02-8 | 5mg |
$ 1022.00 | 2023-09-05 | ||
| TRC | U847035-10mg |
Urolithin M5 |
91485-02-8 | 10mg |
$ 1874.00 | 2023-09-05 | ||
| A2B Chem LLC | AJ17414-20mg |
Urolithin M5 |
91485-02-8 | ≥98% | 20mg |
$610.00 | 2024-07-18 | |
| Aaron | AR00JOQA-20mg |
Urolithin M5 |
91485-02-8 | 95% | 20mg |
$488.00 | 2025-02-12 | |
| Aaron | AR00JOQA-5mg |
Urolithin M5 |
91485-02-8 | 95% | 5mg |
$403.00 | 2025-02-12 | |
| Aaron | AR00JOQA-100mg |
Urolithin M5 |
91485-02-8 | 95% | 100mg |
$1889.00 | 2025-02-12 | |
| Aaron | AR00JOQA-1mg |
Urolithin M5 |
91485-02-8 | 95% | 1mg |
$146.00 | 2025-02-12 | |
| Aaron | AR00JOQA-200mg |
Urolithin M5 |
91485-02-8 | 95% | 200mg |
$2531.00 | 2025-02-12 | |
| A2B Chem LLC | AJ17414-1mg |
Urolithin M5 |
91485-02-8 | 1mg |
$338.00 | 2023-12-29 |
Urolithin M5 Production Method
Production Method 1
Urolithin M5 Raw materials
Urolithin M5 Preparation Products
Urolithin M5 Related Literature
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Urolithin M5
3,3,8,9,10-Pentahydroxydibenzo[b,d]pyran-6-one: A Comprehensive Overview
The compound 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one (CAS No. 91485-02-8) is a highly specialized natural product that belongs to the class of dibenzo pyrans. This molecule is characterized by its complex polycyclic structure, which includes two benzene rings connected by a pyran ring system. The presence of multiple hydroxyl groups at specific positions (3, 8, 9, and 10) renders this compound particularly interesting for various biomedical applications.
Discovered through extensive natural product isolation efforts, 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one has gained significant attention in the scientific community due to its unique pharmacological properties. Recent studies have highlighted its potential as a bioactive compound, particularly in the realms of antioxidant therapy and neuroprotection.
One of the most notable aspects of this compound is its ability to scavenge free radicals, making it a promising candidate for disease prevention strategies. Its hydroxyl-rich structure contributes to its potent antioxidant activity, which has been validated through various in vitro and in vivo models. Furthermore, preliminary research indicates that this compound may play a role in modulating cellular pathways associated with inflammation and oxidative stress.
Recent advancements in bioavailability optimization have also focused on enhancing the solubility and stability of 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one, thereby improving its therapeutic potential. These modifications are crucial for ensuring that the compound can be effectively delivered to target sites in the body, maximizing its pharmacological effects.
Another area of active research involves the exploration of this compound's neuroprotective properties. Preclinical studies have demonstrated its ability to protect against oxidative damage in neuronal cells, suggesting a potential role in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The precise mechanisms underlying these effects are currently under investigation, but early results are highly encouraging.
Additionally, 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one has shown promise as a natural product-based drug candidate. Its structural complexity and bioactivity make it an ideal template for further chemical modification and optimization. Ongoing efforts in drug discovery aim to identify analogs with improved potency and selectivity, paving the way for novel therapeutic agents.
Despite its potential, there are still challenges associated with the development of this compound as a medicine. These include issues related to pharmacokinetics, toxicity assessment, and large-scale synthesis. Addressing these challenges will require collaborative efforts between researchers in the fields of pharmacology, chemistry, and biotechnology.
Overall, 3,3,8,9,10-pentahydroxydibenzo[b,d]pyran-6-one represents a fascinating area of research with far-reaching implications for biomedical science. Its unique properties and versatile applications make it a valuable asset in the quest to develop innovative therapies for a wide range of diseases.
91485-02-8 (Urolithin M5) Related Products
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